3-({3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)pyrazolo[1,5-a]pyridine -

3-({3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)pyrazolo[1,5-a]pyridine

Catalog Number: EVT-5678664
CAS Number:
Molecular Formula: C21H25N5O
Molecular Weight: 363.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-Dichloromethyl-7-methyl-4-(furan-2-yl)pyrazolo[1,5-a][1,3,5]triazine

Compound Description: This compound is a pyrazolo[1,5-a][1,3,5]triazine derivative designed and synthesized for its potential vasodilator activity. It exhibited a notable dose-dependent vasodilator effect in studies. []

Relevance: While structurally distinct from the main compound, 2-Dichloromethyl-7-methyl-4-(furan-2-yl)pyrazolo[1,5-a][1,3,5]triazine shares a focus on heterocyclic structures with potential medicinal applications. The research emphasizes the exploration of various heterocyclic scaffolds, including pyrazolo[1,5-a][1,3,5]triazines and pyrazolo[1,5-a]pyridines, for their pharmacological properties. The presence of the pyrazolo[1,5-a]pyridine core in the main compound and the exploration of pyrazolo[1,5-a][1,3,5]triazines in the research highlights a shared interest in nitrogen-containing heterocycles and their potential for drug development. []

2-Dichloromethyl-7-methyl-4-(pyridin-3-yl)pyrazolo[1,5-a][1,3,5]triazine

Compound Description: Similar to the previous compound, this is another pyrazolo[1,5-a][1,3,5]triazine derivative investigated for its vasodilatory properties. It demonstrated significant dose-dependent vasodilator activity. []

Relevance: This compound further reinforces the exploration of pyrazolo[1,5-a][1,3,5]triazine derivatives as potential vasodilators. While not directly related to the structure of 3-({3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)pyrazolo[1,5-a]pyridine, it highlights the use of different substituents, in this case, a pyridin-3-yl group, to modulate biological activity within this class of heterocyclic compounds. This approach of modifying substituents to tune pharmacological activity is a common strategy in medicinal chemistry and is likely relevant to the design and development of the main compound as well. []

2(S)-[(p-Toluenesulfonyl)amino]-3-[[[5,6,7,8-tetrahydro-4-oxo-5-[2-(piperidin-4-yl)ethyl]-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]carbonyl]amino]propionic acid pentahydrate

Compound Description: This compound, a complex fibrinogen receptor antagonist, was the subject of a practical multikilogram synthesis, emphasizing its therapeutic significance. []

Relevance: The synthesis of this fibrinogen receptor antagonist, while structurally different from the main compound, emphasizes the importance of piperidine-containing molecules in drug development. Both this antagonist and 3-({3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)pyrazolo[1,5-a]pyridine incorporate piperidine rings within their structures, suggesting a potential role for this moiety in their respective biological activities. The specific substitution patterns and surrounding chemical environment of the piperidine ring likely contribute to the distinct biological effects observed for each compound. []

Properties

Product Name

3-({3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)pyrazolo[1,5-a]pyridine

IUPAC Name

[3-[1-(cyclobutylmethyl)imidazol-2-yl]piperidin-1-yl]-pyrazolo[1,5-a]pyridin-3-ylmethanone

Molecular Formula

C21H25N5O

Molecular Weight

363.5 g/mol

InChI

InChI=1S/C21H25N5O/c27-21(18-13-23-26-11-2-1-8-19(18)26)25-10-4-7-17(15-25)20-22-9-12-24(20)14-16-5-3-6-16/h1-2,8-9,11-13,16-17H,3-7,10,14-15H2

InChI Key

SBMUNDAFNCMVQD-UHFFFAOYSA-N

SMILES

C1CC(C1)CN2C=CN=C2C3CCCN(C3)C(=O)C4=C5C=CC=CN5N=C4

Canonical SMILES

C1CC(C1)CN2C=CN=C2C3CCCN(C3)C(=O)C4=C5C=CC=CN5N=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.